molecular formula C11H16N2O3 B140156 2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate CAS No. 145071-36-9

2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate

Cat. No. B140156
M. Wt: 224.26 g/mol
InChI Key: FIBWODBLQWJUIU-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism Of Action

The mechanism of action of 2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is not fully understood. However, it is believed to act as a chelating ligand, forming a coordination complex with a metal catalyst. This complex then undergoes various reactions, leading to the desired product.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. However, it has been shown to be non-toxic and has low environmental impact.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is its ability to act as an effective ligand in metal-catalyzed reactions. It is also relatively easy to synthesize and purify. However, one limitation is that it may not be suitable for certain reactions, and further studies are needed to fully understand its potential applications.

Future Directions

There are several future directions for research on 2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. One area of research is its use in the synthesis of biologically active compounds, including pharmaceuticals. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other areas of scientific research, such as catalysis and materials science.

Synthesis Methods

The synthesis of 2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate involves the reaction of 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylic acid with propenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N,N-dimethylacetamide at a temperature of around 50-70°C. The resulting product is then purified using column chromatography.

Scientific Research Applications

2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been studied for its potential applications in various areas of scientific research. One of the major areas of research is its use as a ligand in metal-catalyzed reactions. It has been shown to be an effective ligand in palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis. Additionally, it has been studied for its potential use in the synthesis of biologically active compounds.

properties

CAS RN

145071-36-9

Product Name

2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

prop-2-enyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C11H16N2O3/c1-3-7-16-11(14)13-6-4-5-10(9-13)8-12-15-2/h3,5,8H,1,4,6-7,9H2,2H3/b12-8+

InChI Key

FIBWODBLQWJUIU-XYOKQWHBSA-N

Isomeric SMILES

CO/N=C/C1=CCCN(C1)C(=O)OCC=C

SMILES

CON=CC1=CCCN(C1)C(=O)OCC=C

Canonical SMILES

CON=CC1=CCCN(C1)C(=O)OCC=C

Other CAS RN

145071-36-9

synonyms

1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, 2-propenyl ester, (E)-

Origin of Product

United States

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